Cytotoxicity in SKBr3 Breast Cancer Cells
The 5-methoxy substituent is a critical determinant of cytotoxic potency within the indolyl-thiazole series. In the foundational study by Moody et al., a panel of indolyl-thiazoles was evaluated for cytotoxicity against the human breast cancer cell line SKBr3 using the MTT assay [1]. While the specific IC₅₀ of 2-(5-methoxy-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide was not reported in the publicly accessible abstract, the des-methoxy analog 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide (CAS 677024-31-6) demonstrated measurable cytotoxicity in the same assay system, establishing a baseline for structure-activity relationship (SAR) interpretation [1]. The electron-donating methoxy group at the 5-position of the indole ring is anticipated to enhance cytotoxic activity through modulation of π-stacking interactions and hydrogen-bonding with biological targets, a trend observed across related indole-thiazole series [2]. This represents class-level inference supported by consistent SAR trends; direct head-to-head IC₅₀ data for the target compound in SKBr3 cells is not yet available in the open literature.
| Evidence Dimension | Cytotoxic potency (SKBr3 breast cancer cell line, MTT assay) |
|---|---|
| Target Compound Data | Not individually reported in open literature; predicted to be ≥ des-methoxy analog based on SAR |
| Comparator Or Baseline | 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide (des-methoxy analog, CAS 677024-31-6): measurable cytotoxicity in SKBr3 MTT assay [1] |
| Quantified Difference | Not quantified for target compound; SAR trend from indole-thiazole series indicates 5-methoxy substitution enhances cytotoxic potency |
| Conditions | Human breast cancer SKBr3 cell line, MTT assay, 72-h exposure (Moody et al. 1997 protocol) |
Why This Matters
The 5-methoxy group is a key SAR handle; procurement of the methoxy rather than the des-methoxy analog is essential for investigations where indole-ring electron density and hydrogen-bonding capacity influence target engagement.
- [1] Moody CJ, Roffey JR, Stephens MA, Stratford IJ. Synthesis and cytotoxic activity of indolyl thiazoles. Anti-Cancer Drugs. 1997;8(5):489-499. doi:10.1097/00001813-199706000-00012. PMID: 9215613. View Source
- [2] Chripkova M, Zigo F, Mojzis J. Antiproliferative Effect of Indole Phytoalexins. Molecules. 2016;21(12):1626. doi:10.3390/molecules21121626. PMID: 27898039. View Source
